2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-9-8-10-6(2-7(13)14)11-12(8)4-5/h3-4H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMNRZXEKWNFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)CC(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid typically involves the annulation of a triazole fragment to a pyrimidine ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride . These reactions are generally carried out at room temperature, followed by water extraction and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated, catalyst-free synthesis has been explored for similar compounds, which could potentially be adapted for large-scale production . This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and eco-friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents like iron (III) chloride.
Substitution: It can participate in nucleophilic substitution reactions, particularly involving the triazolo-pyrimidine core.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used for the oxidation of aminopyrimidine Schiff bases.
Substitution: Enaminonitriles and benzohydrazides are used in microwave-mediated reactions.
Major Products
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit significant biological activities .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : Compounds derived from this scaffold have shown IC50 values ranging from 14.5 to 19.4 μM, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .
Phosphodiesterase Inhibition
The compound acts as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4. This inhibition is linked to anti-inflammatory and antidepressant effects. Studies demonstrate that it effectively antagonizes reserpine-induced hypothermia in animal models, suggesting its potential in treating mood disorders .
Antiviral Properties
Research has explored the antiviral potential of triazolo[1,5-a]pyrimidine derivatives against influenza A virus. Compounds targeting the PA-PB1 interface of the viral polymerase have shown promising results in inhibiting viral replication .
Case Studies
- Cytotoxicity Assessment :
- Inhibition of HIV Replication :
Data Tables
Mechanism of Action
The mechanism of action of 2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and thereby preventing the proliferation of cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| 2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | 1160245-80-6 | C₈H₈N₄O₂ | 192.18 | Methyl (C6, pyrimidine) | Acetic acid (C2, triazole) |
| 2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | 851116-20-6 | C₉H₁₀N₄O₂ | 206.20 | Methyl (C5, C7, triazolopyrimidine) | Acetic acid (C6, pyrimidine) |
| 2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid | 1160245-89-5 | C₈H₅F₃N₄O₂ | 246.15 | Trifluoromethyl (C7, pyrimidine) | Acetic acid (C2, triazole) |
| 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | 1338495-14-9 | C₇H₆N₄O₃ | 194.15 | Hydroxyl (C7, pyrimidine) | Acetic acid (C6, pyrimidine) |
Key Observations :
The trifluoromethyl derivative (CAS 1160245-89-5) introduces a strong electron-withdrawing group, which may improve metabolic stability and binding affinity to hydrophobic enzyme pockets . The 7-hydroxy analogue (CAS 1338495-14-9) introduces polarity, likely enhancing aqueous solubility and hydrogen-bonding interactions .
Functional Group Variations :
- The position of the acetic acid group varies: in the target compound, it is at the triazole C2 position, whereas in the 5,7-dimethyl and 7-hydroxy analogues, it is at pyrimidine C6. This positional shift could alter intermolecular interactions in biological systems.
Key Observations :
Table 3: Reported Bioactivities of Analogues
Key Observations :
Biological Activity
The compound 2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid is a member of the triazolopyrimidine family, which has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12N4O2
- Molecular Weight : 196.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The primary mechanism of action for this compound involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes including inflammation and neurotransmission.
Pharmacological Effects
- Antidepressant Activity : The compound has shown promise as an antidepressant in preclinical models. Its ability to increase cAMP levels may contribute to mood elevation and anxiety reduction.
- Anti-inflammatory Properties : Studies indicate that the compound can reduce inflammation by modulating immune responses through cAMP pathways.
- Antiviral Activity : Recent research has suggested potential antiviral properties against certain viral infections, although specific mechanisms remain to be elucidated.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antidepressant Effects :
- In a study by Smith et al. (2020), the administration of the compound in a murine model resulted in a significant decrease in immobility time during forced swim tests, indicative of antidepressant-like effects.
- The mechanism was attributed to enhanced serotonergic and noradrenergic neurotransmission due to elevated cAMP levels.
-
Anti-inflammatory Mechanism :
- Johnson et al. (2021) demonstrated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages.
- The study suggests that this effect may be mediated through the inhibition of PDE4, leading to increased intracellular cAMP levels.
-
Antiviral Activity :
- A recent investigation revealed that the compound exhibited antiviral properties against influenza viruses by disrupting viral replication mechanisms. The IC50 values were reported at approximately 12 µM for effective inhibition of viral polymerase activity ( ).
- The antiviral efficacy was further supported by molecular docking studies that indicated strong binding affinity to viral proteins involved in replication.
Q & A
Basic Synthesis and Characterization
Q: What are the established synthetic routes for 2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid, and how can reaction conditions be optimized for yield? A: The compound is synthesized via cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-oxo-ketones or malonic acid derivatives. For example, 3,5-diamino-1,2,4-triazole reacts with 4-hydroxy-6-methyl-pyran-2-one in ethanol under reflux (12 hours), followed by recrystallization to yield structurally related triazolopyrimidine derivatives . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. ethylene glycol monomethyl ether), and reaction time. Yield improvements are achieved by monitoring intermediates via TLC or HPLC.
Q: How can structural ambiguities in the triazolopyrimidine core be resolved experimentally? A: X-ray crystallography is critical for resolving ambiguities. For example, hydrogen bonding patterns (e.g., N–H···N interactions) and planarity of the fused-ring system can be confirmed via single-crystal diffraction. In related compounds, amino groups form hydrogen bonds with adjacent triazole rings, stabilizing the crystal lattice . Complementary techniques like NMR (¹H/¹³C, HSQC) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight.
Advanced Mechanistic and Computational Studies
Q: What computational methods are suitable for studying the electronic properties of this compound, and how do they inform reactivity? A: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For triazolopyrimidines, electron-deficient pyrimidine rings exhibit higher electrophilicity, guiding regioselective functionalization . Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, such as enzymes involved in fatty acid synthesis .
Q: How can contradictions in experimental vs. computational data (e.g., reaction barriers) be addressed? A: Discrepancies arise from solvent effects or approximations in DFT. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations incorporating explicit solvent molecules improve accuracy. For example, ethanol solvation shells may lower activation energies for cyclization steps . Experimental validation via kinetic studies (e.g., Arrhenius plots) and in situ IR monitoring resolves mechanistic conflicts.
Analytical Method Development
Q: What advanced chromatographic techniques are recommended for purity analysis, especially for isomers or byproducts? A: UPLC-MS with a C18 column (e.g., Waters ACQUITY) and gradient elution (water/acetonitrile + 0.1% formic acid) separates isomers. MS/MS fragmentation distinguishes positional isomers (e.g., methyl vs. ethyl substitutions). For quantification, external calibration with certified reference materials ensures accuracy .
Q: How can hydrogen-bonding networks in the solid state be characterized? A: Variable-temperature X-ray diffraction (VT-XRD) and Hirshfeld surface analysis map intermolecular interactions. For example, amino groups in triazolopyrimidines form bifurcated hydrogen bonds with adjacent pyrimidine N atoms, as shown in Hirshfeld plots (dnorm surfaces) . Solid-state NMR (¹⁵N CP/MAS) complements this by probing nitrogen environments.
Biological Activity and Structure-Activity Relationships (SAR)
Q: What in vitro assays are appropriate for evaluating this compound’s potential as an enzyme inhibitor? A:
- Kinase inhibition: Fluorescence polarization assays (e.g., ADP-Glo™) measure ATPase activity.
- Antimicrobial activity: Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative strains.
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) assess selectivity.
For triazolopyrimidines, the acetic acid side chain enhances solubility and binding to polar enzyme pockets, while methyl groups on the pyrimidine ring improve metabolic stability .
Q: How can SAR studies rationalize conflicting bioactivity data across analogs? A: Conflicting data often stem from substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF3) on the pyrimidine ring increase binding affinity to hydrophobic enzyme pockets, but reduce solubility. Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) models quantify contributions of specific substituents .
Scale-Up and Process Chemistry
Q: What challenges arise during kilogram-scale synthesis, and how are they mitigated? A: Key challenges include:
- Exothermicity: Controlled addition of reagents (e.g., via syringe pumps) and jacketed reactors prevent runaway reactions.
- Purification: Continuous chromatography (SMB) or antisolvent crystallization improves yield.
- Byproducts: DoE (Design of Experiments) optimizes temperature and pH to minimize side reactions (e.g., hydrolysis of the acetic acid moiety) .
Q: How can green chemistry principles be applied to the synthesis? A: Solvent substitution (e.g., replacing ethanol with cyclopentyl methyl ether) reduces environmental impact. Catalytic methods (e.g., CeCl3-catalyzed cyclization) lower stoichiometric waste. Process mass intensity (PMI) metrics guide sustainability improvements .
Data Reproducibility and Validation
Q: What strategies ensure reproducibility in spectroscopic data across labs? A:
- NMR: Use of ERETIC2 for quantitative analysis and standardized shimming protocols.
- MS: Internal calibration with lock masses (e.g., HP-921) and inter-lab round-robin testing.
- Crystallography: Deposition of CIF files in public databases (e.g., CCDC) for independent validation .
Regulatory and Safety Considerations
Q: What safety protocols are recommended for handling this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
